molecular formula C10H7N3 B1309578 3-(1H-imidazol-1-yl)benzonitrile CAS No. 25699-85-8

3-(1H-imidazol-1-yl)benzonitrile

Cat. No.: B1309578
CAS No.: 25699-85-8
M. Wt: 169.18 g/mol
InChI Key: WTSYEEOMLMUPSN-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)benzonitrile is a chemical compound with the molecular formula C₁₀H₇N₃. It consists of a benzene ring substituted with a nitrile group and an imidazole ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science .

Biochemical Analysis

Biochemical Properties

3-(1H-imidazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the inhibition of quorum sensing (QS) in bacterial populations. Quorum sensing is a cell-to-cell signaling mechanism used by bacteria to regulate the production of virulence factors and antibiotic resistance mechanisms . By inhibiting quorum sensing, this compound can reduce bacterial virulence without affecting bacterial viability, thereby potentially lowering the rate of resistance development .

This compound interacts with various enzymes and proteins involved in quorum sensing pathways. For instance, it can bind to receptor proteins that recognize autoinducers, the signaling molecules produced by bacteria. By binding to these receptors, this compound prevents the activation of downstream signaling pathways that lead to the expression of virulence genes .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. In bacterial cells, it disrupts quorum sensing, leading to a decrease in the expression of virulence factors and antibiotic resistance genes . This disruption can result in reduced bacterial pathogenicity and enhanced susceptibility to antibiotics.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It primarily targets receptor proteins involved in quorum sensing pathways in bacteria. By binding to these receptors, it inhibits the recognition and response to autoinducers, thereby blocking the activation of virulence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have indicated that low to moderate doses of the compound can effectively inhibit quorum sensing and reduce bacterial virulence without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to quorum sensing in bacteria. It interacts with enzymes and cofactors that regulate the synthesis and degradation of autoinducers, the signaling molecules used in quorum sensing . By modulating these pathways, this compound can influence the overall metabolic flux and levels of metabolites involved in bacterial communication.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, this compound can accumulate in specific compartments or organelles, where it exerts its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, it may localize to the cytoplasm, nucleus, or membrane-bound organelles, depending on its interactions with cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

3-bromobenzonitrile+imidazoleK2CO3,DMF,heatThis compound\text{3-bromobenzonitrile} + \text{imidazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 3-bromobenzonitrile+imidazoleK2​CO3​,DMF,heat​this compound

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products:

Scientific Research Applications

3-(1H-imidazol-1-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

  • 3-(1H-imidazol-1-yl)benzaldehyde
  • 3-(1H-imidazol-1-yl)benzoic acid
  • 3-(1H-imidazol-1-yl)benzylamine

Comparison: 3-(1H-imidazol-1-yl)benzonitrile is unique due to the presence of both the nitrile group and the imidazole ring, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-imidazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSYEEOMLMUPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406905
Record name 3-(1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25699-85-8
Record name 3-(1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-fluorobenzonitrile (18 ml, 168.38 mmol), imidazole (11.46 g), K2CO3 (25.59 g), copper (1.75 g), potassium iodide (1.75 g) and DMF (125 ml) was refluxed overnight. The reaction mixture was cooled to room temperature and poured into ice/water (600 ml). A precipitate formed, which was collected by filtration, washed with water, dissolved in ethanol (25 ml)/CHCl3 (500 ml) and filtered. The filtrates were partitioned in water, the organic layer was separated, dried over MgSO4 and stripped. The residue was combined with the product from another experimental run and was recrystallized from CHCl3 /hexanes to afford 13.4 g of 3-(1-imidazolyl)benzonitrile.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
11.46 g
Type
reactant
Reaction Step One
Name
Quantity
25.59 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
copper
Quantity
1.75 g
Type
catalyst
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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